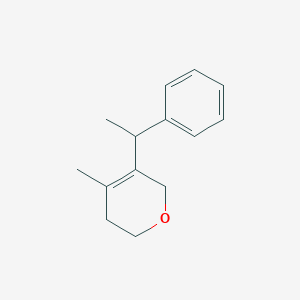
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane is a cyclic ether compound with a unique structure that includes four oxygen atoms and a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-1,4,8,11-tetraoxacyclotetradecane typically involves the cyclization of linear precursors containing oxygen atoms
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylidene group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methylene derivatives.
Substitution: Various substituted ethers or amines.
Aplicaciones Científicas De Investigación
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-Methylidene-1,4,8,11-tetraoxacyclotetradecane exerts its effects involves its ability to form stable complexes with various metal ions. This property makes it useful in catalysis and as a ligand in coordination chemistry. The molecular targets include metal ions such as copper (Cu²⁺) and zinc (Zn²⁺), and the pathways involved are related to the stabilization of these metal complexes.
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetraoxacyclotetradecane: Similar cyclic ether without the methylidene group.
1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of oxygen, used in similar applications.
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane: A derivative with benzyl groups, used as a lithium ionophore.
Uniqueness
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane is unique due to the presence of the methylidene group, which imparts different chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions with metal ions and other molecules, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
92818-20-7 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
6-methylidene-1,4,8,11-tetraoxacyclotetradecane |
InChI |
InChI=1S/C11H20O4/c1-11-9-14-7-5-12-3-2-4-13-6-8-15-10-11/h1-10H2 |
Clave InChI |
HREBHWFDWKJOFX-UHFFFAOYSA-N |
SMILES canónico |
C=C1COCCOCCCOCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)

![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)







![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)

